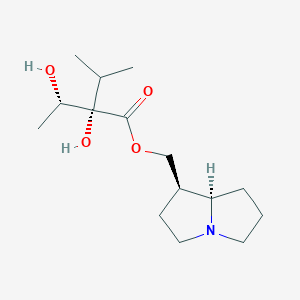
Cynaustraline
Vue d'ensemble
Description
Cynaustraline is a pyrrolizidine alkaloid isolated from the plant Cynoglossum australe. It is one of the several alkaloids found in this plant, along with cynaustine and amabiline . This compound is known for its unique structure, which includes an ester of viridifloric acid and a (+)-isoretronecanol moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cynaustraline involves the esterification of viridifloric acid with (+)-isoretronecanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
the extraction from Cynoglossum australe involves solvent extraction techniques using solvents like chloroform, dichloromethane, or ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Cynaustraline undergoes several types of chemical reactions, including:
Oxidation: Oxidation of the hydroxyl groups in this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to an alcohol can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids from the oxidation of hydroxyl groups.
Reduction: Formation of primary alcohols from the reduction of ester groups.
Substitution: Formation of amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Cynaustraline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the behavior of pyrrolizidine alkaloids and their interactions with biological systems . In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its effects on cellular processes and its potential as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of cynaustraline involves its interaction with cellular proteins and enzymes. It is known to inhibit certain enzymes involved in cellular metabolism, leading to alterations in cellular function. The molecular targets of this compound include enzymes involved in the biosynthesis of nucleic acids and proteins, which can result in cytotoxic effects.
Comparaison Avec Des Composés Similaires
Cynaustraline is structurally similar to other pyrrolizidine alkaloids such as cynaustine, amabiline, and echinatine . These compounds share a common pyrrolizidine core but differ in their esterifying acids and stereochemistry. This compound is unique due to its specific esterification with viridifloric acid and its (+)-isoretronecanol moiety .
List of Similar Compounds
- Cynaustine
- Amabiline
- Echinatine
- Supinine
- Rinderine
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-XPCVCDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17958-37-1 | |
| Record name | Cynaustraline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYNAUSTRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNG37KP8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cynaustraline and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) naturally occurring in certain plant species. It was first discovered in Cynoglossum australe R.Br. []. PAs are a large class of plant secondary metabolites known for their hepatotoxic properties. This compound has also been identified in other Cynoglossum species and in some Eupatorium species used in traditional Chinese medicine [].
Q2: What is the structure of this compound and how does it relate to other PAs?
A2: this compound is composed of a necine base and a necic acid. Specifically, it is the (+)-isoretronecanol ester of viridifloric acid []. Interestingly, this was the first reported instance of an ester formed with the (+)-enantiomer of an allylic amino alcohol []. This unique structure distinguishes it from other PAs and might contribute to differing biological activity.
Q3: How is this compound biosynthesized within plants?
A3: Research using radiolabeled precursors has shed light on this compound biosynthesis. The N-([4-14C]-4-aminobutyl)-1,2-didehydropyrrolidinium ion acts as a precursor for the (+)-isoretronecanol necine base portion of this compound []. This finding, alongside similar studies in other PA-producing plants, points to a common biosynthetic pathway for various necine bases, including those found in this compound, within these plant species [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


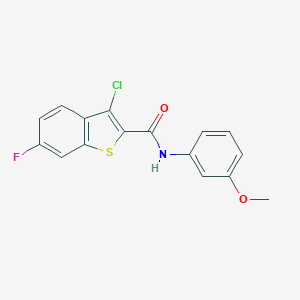
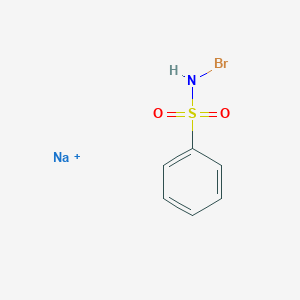
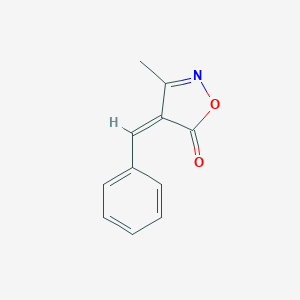

![Hydrogen dioxo[phosphato(3-)-o,o']uranate(1-)](/img/structure/B232006.png)

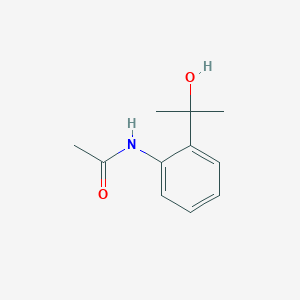

![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)
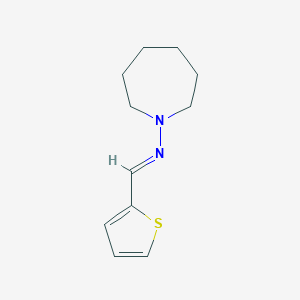
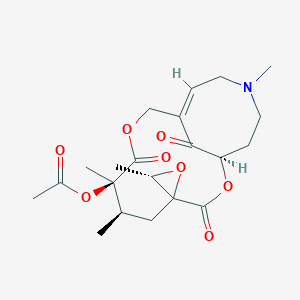
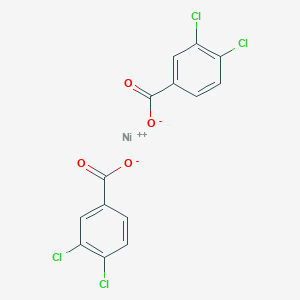
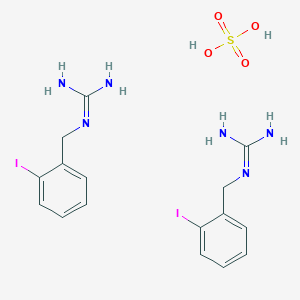
![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)
